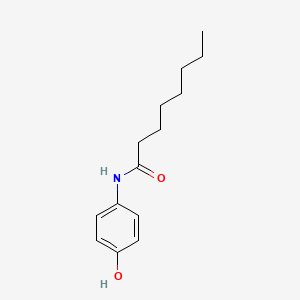

4-Caprylamidophenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Caprylamidophenol can be synthesized through the reaction of 4-aminophenol with octanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-Caprylamidophenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated phenolic derivatives.

Aplicaciones Científicas De Investigación

4-Caprylamidophenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Caprylamidophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amide linkage provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparación Con Compuestos Similares

4-Caprylamidophenol can be compared with other similar compounds, such as:

4-Hydroxybenzamide: Similar structure but lacks the octyl chain, resulting in different solubility and reactivity.

4-Octylphenol: Similar alkyl chain but lacks the amide linkage, affecting its biological activity.

4-Aminophenol: Precursor in the synthesis of this compound, with different chemical properties.

Uniqueness: The combination of the phenolic hydroxyl group, amide linkage, and octyl chain in this compound provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Actividad Biológica

4-Caprylamidophenol (CAS Number: 82568-64-7) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and an amide linkage, contributing to its unique chemical behavior. Its molecular formula is , and its canonical SMILES representation is CCCCCCCC(=O)NC1=CC=C(C=C1)O .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amide linkage enhances structural stability. This interaction can modulate biological pathways, leading to various pharmacological effects.

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in several studies, indicating its potential role in preventing oxidative damage in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness has been evaluated in vitro against bacteria and fungi, showcasing significant inhibitory effects on microbial growth .

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Potential Therapeutic Applications

Due to its diverse biological activities, this compound is being explored for various therapeutic applications. These include:

- Antimicrobial agents : As a candidate for developing new antibiotics.

- Antioxidants : For use in formulations aimed at reducing oxidative stress-related diseases.

- Drug intermediates : In the synthesis of more complex organic molecules with potential therapeutic effects .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, with varying degrees of effectiveness depending on the concentration used. -

Oxidative Stress Reduction :

In another study, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide, indicating its potential as a protective agent against oxidative damage.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxybenzamide | Lacks octyl chain | Moderate antioxidant activity |

| 4-Octylphenol | Lacks amide linkage | Strong surfactant properties |

| 4-Aminophenol | Precursor in synthesis | Limited antimicrobial activity |

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-14(17)15-12-8-10-13(16)11-9-12/h8-11,16H,2-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLDSDPQPRRNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231882 | |

| Record name | 4-Caprylamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82568-64-7 | |

| Record name | 4-Caprylamidophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082568647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Caprylamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.